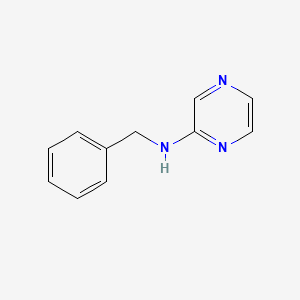

N-苄基吡嗪-2-胺

描述

N-Benzylpyrazin-2-amine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.22 g/mol . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of n-Benzylpyrazin-2-amine can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy . NMR can provide information about the local electronic environment and can detect changes provoked by binding events .Chemical Reactions Analysis

While specific chemical reactions involving n-Benzylpyrazin-2-amine are not available, general reactions of similar compounds can be studied. For instance, electrospray techniques have been used to study the accelerated rates and mechanisms of chemical reactions in micro- and nano-droplets .Physical and Chemical Properties Analysis

The physical and chemical properties of n-Benzylpyrazin-2-amine can be analyzed using various techniques. For instance, nanoparticles have been studied for their novel or enhanced physical and chemical properties compared to bulk material .科学研究应用

缓蚀

- N-苄基吡嗪-2-胺衍生物,如 N-苄基-N,N-双[(3,5-二甲基-1H-吡唑-1-基)甲基]胺 (BBPA),已显示出作为缓蚀剂的潜力。 BBPA 尤其因其在盐酸环境中对钢腐蚀的抑制作用而受到研究。该化合物作为混合型缓蚀剂,表现出高效率,在特定浓度下抑制率高达 87%。该化合物在钢表面的吸附遵循朗缪尔吸附等温线,表明其与金属表面的强相互作用 (Tebbji 等人,2007)。

有机合成中的催化

- 与 N-苄基吡嗪-2-胺相关的化合物已用于催化反应中以合成各种有机化合物。例如,铑 (III) 催化的 2-芳基喹唑啉-4(3H)-酮与 N-烷基-O-苯甲酰羟胺的 CH2 胺化就是这样一个应用。此过程表现出高效率和良好的官能团耐受性,在温和条件下生成专一的 2,6-双胺化产物 (张等人,2018)。

医药应用

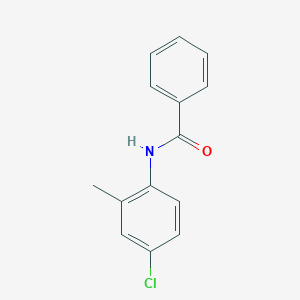

- 源自 N-苄基吡嗪-2-胺的烯胺酮因其在合成具有抗肿瘤和抗菌活性的化合物方面的潜力而受到探索。这些化合物可以与各种胺反应生成具有生物活性的吡唑和其他杂环化合物。其中一些合成的化合物对某些癌细胞系表现出细胞毒性作用并表现出抗菌活性 (利雅得,2011)。

复杂有机分子的合成

- N-苄基吡嗪-2-胺及其衍生物用于合成复杂的有机分子,如各种取代的联吡啶和吡嗪并吡啶。这些化合物已通过钯催化的交叉偶联反应合成,证明了 N-苄基吡嗪-2-胺衍生物在创建结构多样的分子中的用途 (汤普森等人,2005)。

材料科学应用

- 包括 N-苄基亚苄基吡嗪-2-胺在内的吡嗪席夫碱衍生物的电荷转移配合物已被合成并研究其在非线性光学 (NLO) 材料中的潜在应用。该研究包括使用密度泛函理论 (DFT) 进行光谱表征和理论研究,表明这些配合物的稳定性和电荷转移性质 (Issa 等人,2021)。

未来方向

The future research directions for n-Benzylpyrazin-2-amine could involve its potential use in medicinal chemistry, given the pharmacological effects of similar compounds . Additionally, the development of new synthesis methods and the exploration of its potential applications in various fields could be areas of future research .

作用机制

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, such as beta-secretase 1 and Leukotriene A-4 hydrolase . These targets play crucial roles in various biological processes, including protein degradation and inflammation regulation.

Mode of Action

Based on the behavior of structurally similar compounds, it can be hypothesized that n-benzylpyrazin-2-amine may interact with its targets through a variety of mechanisms, potentially including direct binding, enzymatic inhibition, or modulation of receptor activity .

Pharmacokinetics

Similar compounds have been found to depend on organ function for metabolism and excretion . The bioavailability of n-Benzylpyrazin-2-amine would be influenced by these ADME properties.

生化分析

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of n-Benzylpyrazin-2-amine vary with different dosages in animal models

属性

IUPAC Name |

N-benzylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-4-10(5-3-1)8-14-11-9-12-6-7-13-11/h1-7,9H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITELDXFJDCTYAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296549 | |

| Record name | n-benzylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7375-45-3 | |

| Record name | NSC109864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-[(4-fluorophenyl)methyl]carbamodithioate](/img/structure/B3060647.png)

![1H-Indene-1,3(2H)-dione, 2-[(pentafluorophenyl)methylene]-](/img/structure/B3060653.png)

![2-iodo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B3060659.png)

![N,N,N-trimethyl[1-(triisopropylsilyl)-1H-indol-3-yl]methanaminium iodide](/img/structure/B3060661.png)